5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol

UV absorption Hydrogen bonding Functional group differentiation

5-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)pentan-1-ol (CAS 93892-54-7) is a bicyclic monoterpenoid alcohol composed of a 3,3-dimethylbicyclo[2.2.1]heptane (norbornane) core bearing an exocyclic ylidene linkage to a linear five-carbon chain terminating in a primary hydroxyl group. Its molecular formula is C₁₄H₂₄O (MW 208.34 g·mol⁻¹), with a reported density of 1.002 g·cm⁻³, boiling point of 304.9 °C (760 mmHg), flash point of 116.4 °C, logP of 3.53, and refractive index of 1.547.

Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
CAS No. 93892-54-7
Cat. No. B12683412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol
CAS93892-54-7
Molecular FormulaC14H24O
Molecular Weight208.34 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1=CCCCCO)C
InChIInChI=1S/C14H24O/c1-14(2)12-8-7-11(10-12)13(14)6-4-3-5-9-15/h6,11-12,15H,3-5,7-10H2,1-2H3/b13-6-
InChIKeyNMFZKBFSVCPDJM-MLPAPPSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)pentan-1-ol (CAS 93892-54-7): Procurement-Relevant Physicochemical and Structural Baseline


5-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)pentan-1-ol (CAS 93892-54-7) is a bicyclic monoterpenoid alcohol composed of a 3,3-dimethylbicyclo[2.2.1]heptane (norbornane) core bearing an exocyclic ylidene linkage to a linear five-carbon chain terminating in a primary hydroxyl group . Its molecular formula is C₁₄H₂₄O (MW 208.34 g·mol⁻¹), with a reported density of 1.002 g·cm⁻³, boiling point of 304.9 °C (760 mmHg), flash point of 116.4 °C, logP of 3.53, and refractive index of 1.547 . The compound is listed under EINECS number 299-538-9 and is commercially available at 98.0% purity from specialty chemical suppliers . It belongs to the broader class of 3,3-dimethylbicyclo[2.2.1]hept-2-ylidene derivatives, which have been patented for use as perfuming ingredients, UV absorbers, and synthetic intermediates [1][2].

Why Generic Substitution Fails for 5-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)pentan-1-ol: Structural Determinants of Functional Specificity


Within the 3,3-dimethylbicyclo[2.2.1]hept-2-ylidene chemical class, seemingly minor changes in side-chain length, saturation, terminal functional group, or branching produce compounds with divergent physicochemical profiles and documented application spaces. The five-carbon saturated primary alcohol side chain of CAS 93892-54-7 confers a distinct combination of lipophilicity (logP 3.53), hydrogen-bonding capacity (PSA 20.23 Ų, 1 HBD, 1 HBA), and boiling point (304.9 °C) that is not replicated by any single close analog . The shorter ethanol analog (CAS 2226-05-3, C₁₁H₁₈O, MW 166.26) possesses substantially higher volatility and lower logP, while the ketone analog bornelone (CAS 2226-11-1, C₁₄H₂₀O) contains a conjugated enone system that imparts UV-absorbing properties and eliminates hydrogen-bond-donor capacity [1][2]. The methyl-branched analog (CAS 94291-51-7, C₁₅H₂₆O) introduces an additional carbon and a secondary alcohol, altering both steric profile and metabolic susceptibility . These structural differences are non-trivial: they govern volatility, solubility, receptor interactions, and chemical reactivity, making each compound functionally distinct despite superficial scaffold similarity.

Product-Specific Quantitative Evidence Guide: Differentiating 5-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)pentan-1-ol (CAS 93892-54-7) from Closest Structural Analogs


Primary Alcohol vs. Ketone: Loss of UV Chromophore and Gain of Hydrogen-Bond Donor Capacity Relative to Bornelone

Bornelone (CAS 2226-11-1) is explicitly classified as a cosmetic UV absorber due to its α,β-unsaturated ketone chromophore (3-penten-2-one), and its usage is explicitly restricted to 'not for fragrance use' [1]. CAS 93892-54-7 replaces the conjugated enone with a saturated primary alcohol, eliminating the UV-absorbing chromophore entirely while introducing a hydrogen-bond donor (1 HBD vs. 0 for bornelone) . This functional-group switch fundamentally redirects the compound from a photoprotective application space to one where hydrogen-bonding capacity and olfactory or solvent properties are paramount.

UV absorption Hydrogen bonding Functional group differentiation

Chain-Length Differential: Five-Carbon Spacer vs. Two-Carbon Spacer – Volatility and logP Comparison with Ethanol Analog

The ethanol analog 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)ethanol (CAS 2226-05-3, also known as Patchenol) has a molecular weight of 166.26 g·mol⁻¹ and a substantially shorter side chain (C₂ vs. C₅) [1]. CAS 93892-54-7 has a molecular weight of 208.34 g·mol⁻¹, a ΔMW of +42.08 g·mol⁻¹, and a reported logP of 3.53 . While a directly measured logP for the ethanol analog is not available in the NIST database, the additional three methylene units in CAS 93892-54-7 are predicted to increase logP by approximately 1.5 units (Hansch π = ~0.5 per CH₂), and the boiling point differential (304.9 °C for C₅ vs. an estimated ~240–260 °C for C₂ based on MW scaling) indicates significantly lower volatility for the pentanol derivative .

Volatility Lipophilicity Chain-length effects

Linear vs. Branched Side Chain: Steric and Metabolic Implications Compared to 3-Methylpentan-2-ol Analog

The 3-methylpentan-2-ol analog (CAS 94291-51-7, C₁₅H₂₆O, MW 222.37) introduces a methyl branch at the C3 position of the pentyl chain and moves the hydroxyl group to the C2 position, converting the terminal primary alcohol to a secondary alcohol . CAS 93892-54-7 retains a linear, unbranched pentan-1-ol side chain with a terminal primary alcohol. Primary alcohols are generally more reactive toward esterification and oxidation than secondary alcohols, and the absence of branching reduces steric hindrance around the hydroxyl group, potentially enabling more efficient derivatization . The molecular weight difference (ΔMW = −14.03 g·mol⁻¹, i.e., CAS 93892-54-7 is lighter by one CH₂) also marginally favors the target compound for applications where lower molecular weight is advantageous.

Steric effects Metabolic stability Branching

Saturated vs. Unsaturated Side Chain: Absence of Olefinic Instability Present in Bornelone

Bornelone (CAS 2226-11-1) contains a pent-3-en-2-one side chain with both an olefinic double bond and a ketone carbonyl, making it susceptible to photoisomerization, radical-mediated oxidation, and Michael addition reactions [1]. CAS 93892-54-7 possesses a fully saturated pentan-1-ol side chain, eliminating the olefinic unsaturation entirely. The flash point of CAS 93892-54-7 (116.4 °C) is consistent with a saturated alcohol of this molecular weight, while bornelone's flash point has not been directly reported but is expected to be lower due to the greater volatility of the unsaturated ketone. The absence of allylic C–H bonds (bond dissociation energy ~88 kcal·mol⁻¹ vs. ~98 kcal·mol⁻¹ for unactivated secondary C–H) reduces susceptibility to autoxidation [2].

Chemical stability Oxidation susceptibility Saturation

Rotatable Bond Count and Conformational Flexibility vs. Rigid Bicyclic Core: Comparative PSA and logP Balance with Ethanol Analog

CAS 93892-54-7 has 4 rotatable bonds (the entire pentan-1-ol chain) and a PSA of 20.23 Ų, yielding a logP/PSA ratio of 0.175 . The ethanol analog (CAS 2226-05-3) has only 2 rotatable bonds and, while PSA is not directly reported in NIST, is predicted to have a similar PSA but a substantially lower logP due to the shorter alkyl chain, resulting in a lower logP/PSA ratio and reduced membrane permeability potential. The balance of 4 rotatable bonds with a rigid bicyclic core places CAS 93892-54-7 in a conformational flexibility range that is distinct from both the more rigid ethanol analog and the more flexible, branched analog, potentially affecting target binding entropies in biological or olfactory receptor contexts [1].

Conformational flexibility Polar surface area Drug-likeness

Commercially Verified Purity Benchmark: 98.0% Minimum vs. Unspecified Purity of Closest Analogs from Non-Specialist Suppliers

CAS 93892-54-7 is offered at a certified purity of 98.0% by established specialty chemical suppliers . In contrast, the closest structural analogs—bornelone (CAS 2226-11-1), the ethanol analog (CAS 2226-05-3), and the methyl-branched analog (CAS 94291-51-7)—are predominantly listed through general chemical marketplaces without publicly stated purity specifications on their primary catalog pages, or with purity ranges (e.g., '95.00 to 100.00%' for bornelone) that imply batch-to-batch variability [1]. For procurement purposes, a clearly stated, single-point purity specification with a minimum threshold reduces quality risk and simplifies incoming QC protocols.

Purity specification Procurement quality Supplier reliability

Best-Fit Research and Industrial Application Scenarios for 5-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)pentan-1-ol (CAS 93892-54-7)


Non-UV-Absorbing Fragrance Intermediate: Replacing Bornelone in Fragrance Formulations Requiring Photostability

Bornelone's explicit classification as a UV absorber with a 'not for fragrance use' restriction [1] creates a gap for a structurally related compound that retains the norbornylidene scaffold without the photochemical liabilities of the conjugated enone. CAS 93892-54-7, with its saturated primary alcohol side chain and absence of a UV chromophore, is a structurally rational candidate for fragrance compositions where the woody, camphoraceous character of the bicyclo[2.2.1]heptane core is desired but UV absorption and the associated photodegradation pathways (Section 3, Evidence 1 and 4) must be avoided. The compound's boiling point of 304.9 °C places it in the base-note volatility range, and its logP of 3.53 suggests good substantivity on fabric and skin.

Low-Volatility Synthetic Building Block: Derivatization via Primary Alcohol for Ester, Ether, or Conjugate Synthesis

The terminal, linear primary alcohol of CAS 93892-54-7 (Section 3, Evidence 3) provides superior reactivity for esterification, etherification, and oxidation compared to the secondary alcohol of the methyl-branched analog (CAS 94291-51-7) and eliminates the competing reactivity of the ketone in bornelone. With 4 rotatable bonds and a PSA of 20.23 Ų [1], the compound offers sufficient conformational flexibility for coupling to larger molecular scaffolds while the rigid bicyclic core imparts structural definition—a balance that is valuable in the synthesis of conformationally constrained analogs for medicinal chemistry or material science applications. The 98.0% minimum purity specification supports its use as a stoichiometric reagent in synthesis.

Physicochemical Reference Standard for logP/PSA Calibration in Bicyclic Monoterpenoid Series

The combination of a well-defined bicyclic scaffold, a linear five-carbon saturated side chain, and measured physicochemical parameters (logP 3.53, PSA 20.23 Ų, BP 304.9 °C, flash point 116.4 °C) [1] makes CAS 93892-54-7 suitable as a reference compound for calibrating computational logP, PSA, and boiling-point prediction models for the broader class of 3,3-dimethylbicyclo[2.2.1]hept-2-ylidene derivatives. Its intermediate properties—between the ethanol analog (MW 166.26) and heavier, branched analogs—fill a specific gap in the property space that is not occupied by any other single compound in the series.

Investigational Olfactory Receptor Ligand: Exploiting Intermediate Chain Length and Primary Alcohol Hydrogen-Bonding

The Firmenich patent (AT-E539045-T1) establishes that 3,3-dimethylbicyclo[2.2.1]hept-2-yl derivatives possess woody-type perfuming properties [1]. Within this class, CAS 93892-54-7 is distinguished by its C₅ primary alcohol side chain, which provides a unique combination of hydrogen-bond donor capacity (1 HBD), intermediate lipophilicity (logP 3.53), and 4 rotatable bonds for conformational sampling . This profile differs from both the shorter ethanol analog (higher volatility, lower logP) and the ketone analog (no HBD capacity), making CAS 93892-54-7 a distinct tool compound for structure-odor relationship (SOR) studies aimed at mapping the contributions of side-chain length, terminal functional group, and hydrogen-bonding to olfactory receptor activation within the norbornylidene scaffold series.

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